Propionic acid, 3,3'-sulfonyldi-

Description

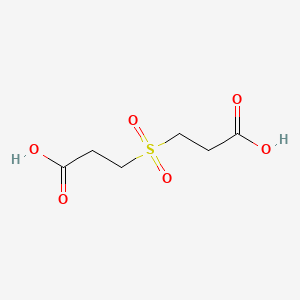

Structure

3D Structure

Properties

IUPAC Name |

3-(2-carboxyethylsulfonyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6S/c7-5(8)1-3-13(11,12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFBNGJZFXSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212102 | |

| Record name | Propionic acid, 3,3'-sulfonyldi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-88-9 | |

| Record name | 3,3′-Sulfonylbis[propanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3,3'-sulfonyldi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionic acid, 3,3'-sulfonyldi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-sulphonyldipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Propionic Acid, 3,3 Sulfonyldi and Its Analogues

Chemo-selective Synthesis Routes to 3,3'-Sulfonyldipropionic Acid

The chemo-selective synthesis of 3,3'-Sulfonyldipropionic Acid is paramount to ensure high purity and yield, avoiding unwanted byproducts. This involves carefully controlled reactions that target specific functional groups.

Exploration of Oxidative Transformations for Thioether Precursors (e.g., 3,3'-Thiodipropionic Acid)

The most direct and common route to synthesizing 3,3'-Sulfonyldipropionic Acid is through the oxidation of its thioether precursor, 3,3'-Thiodipropionic Acid. sigmaaldrich.com This transformation requires selective oxidizing agents that can convert the sulfide (B99878) to a sulfone without over-oxidizing other parts of the molecule.

A variety of oxidizing systems have been developed for this purpose. Hydrogen peroxide (H₂O₂) is a popular choice due to its environmental compatibility, with water being the only byproduct. researchgate.netorganic-chemistry.org To enhance selectivity and reaction rates, catalysts are often employed. For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org In contrast, tantalum carbide under similar conditions tends to yield the corresponding sulfoxide (B87167). organic-chemistry.orgorganic-chemistry.org

Another effective system involves using urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) in ethyl acetate, which provides a metal-free method for oxidizing sulfides directly to sulfones. organic-chemistry.org Oxone (2KHSO₅·KHSO₄·K₂SO₄) is another powerful and catalyst-free oxidizing agent where the selectivity towards the sulfone can be controlled by the choice of solvent; reactions in water tend to favor sulfone formation. rsc.org

Heterogeneous catalysts, such as permanganate (B83412) supported on active manganese dioxide, have also been utilized for the oxidation of sulfides under solvent-free conditions. organic-chemistry.org

Table 1: Catalyst Systems for Oxidation of Sulfides to Sulfones

| Catalyst/Reagent | Oxidant | Solvent | Key Features | Citations |

|---|---|---|---|---|

| Niobium Carbide | 30% H₂O₂ | - | High efficiency for sulfone formation; catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Urea-Hydrogen Peroxide | Ethyl Acetate | Metal-free; environmentally benign. | organic-chemistry.org |

| Oxone | Oxone | Water | Catalyst-free; solvent-dependent selectivity. | rsc.org |

Design and Optimization of Multi-step Organic Reactions for Sulfonyl Linkage Formation

Beyond the direct oxidation of thioethers, multi-step reactions offer alternative pathways to construct the sulfonyl linkage, providing flexibility in substrate scope. One such approach involves the reaction of a sulfinic acid salt with a suitable electrophile. A patented method for a similar compound, 3-(benzenesulfonyl)propionic acid, utilizes the reaction of benzene (B151609) sulfinic acid sodium salt with maleic anhydride in an aqueous phase. google.com This suggests a potential route for 3,3'-Sulfonyldipropionic Acid could involve the reaction of a sulfur-containing nucleophile with a propionic acid derivative.

Three-component reactions represent an efficient strategy for forming complex molecules in a single step. For example, a copper-catalyzed reaction has been developed to synthesize sulfonamides from aryl boronic acids, amines, and sulfur dioxide (using a surrogate). nih.gov While this produces sulfonamides rather than sulfones, it highlights the potential of multi-component strategies in forming sulfur-carbon bonds.

Mechanistic Elucidation of Sulfonyl Group Incorporation into Propionic Acid Scaffolds

Understanding the reaction mechanism is crucial for optimizing synthetic routes. The oxidation of a thioether like 3,3'-Thiodipropionic Acid to the corresponding sulfone is generally understood to proceed in a stepwise manner. The thioether is first oxidized to an intermediate sulfoxide, which is then further oxidized to the final sulfone. rsc.org The second oxidation step (sulfoxide to sulfone) is typically slower than the first (thioether to sulfoxide). rsc.org

The precise mechanism can vary depending on the oxidant and catalyst used. For instance, with hydrogen peroxide and a titanium silicalite (TS-1) catalyst, the oxidation of the sulfoxide to the sulfone is observed only in the catalyzed reaction, while the initial oxidation to the sulfoxide can occur non-catalytically. rsc.org

In other contexts, the formation of sulfonyl linkages can involve radical intermediates. researchgate.net For example, visible-light-mediated reactions can generate sulfonyl radicals from precursors like thiosulfonates, which then react with alkenes or alkynes. researchgate.net While not a direct synthesis of 3,3'-Sulfonyldipropionic Acid, these mechanistic insights provide a foundation for developing novel synthetic pathways. rsc.org

Green Chemistry Principles in the Synthesis of 3,3'-Sulfonyldipropionic Acid

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. skpharmteco.comyoutube.com

Development of Sustainable Catalytic Systems for Enhanced Atom Economy

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. youtube.com Catalytic processes are central to achieving high atom economy. The use of recyclable heterogeneous catalysts, such as zeolites (e.g., TS-1, Ti-MWW) or metal carbides, for the oxidation of thioethers is a significant step towards sustainability. researchgate.netorganic-chemistry.orgrsc.org These catalysts can be recovered and reused, minimizing waste. organic-chemistry.org

The choice of oxidant is also critical. Hydrogen peroxide is considered a green oxidant because its only byproduct is water, leading to a much cleaner process compared to traditional stoichiometric oxidants that generate significant waste. researchgate.netorganic-chemistry.org Photocatalysis is another emerging sustainable technology that can drive chemical synthesis using light, offering an environmentally friendly alternative. nih.govnih.gov

Investigation of Solvent-Free or Aqueous Reaction Media for Reduced Environmental Impact

Reducing or eliminating the use of volatile and often toxic organic solvents is another key goal of green chemistry. mdpi.com Research into sulfone synthesis has demonstrated the feasibility of solvent-free reactions. organic-chemistry.orgresearchgate.net For example, the oxidation of sulfides can be carried out under solvent-free conditions using reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) or by using microwave irradiation with a solid superacid catalyst. organic-chemistry.orgresearchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic methods for sulfones have been developed to work in aqueous media. acs.org The oxidation of sulfides using Oxone or Selectfluor with water as the solvent are prime examples of such environmentally benign procedures. organic-chemistry.orgrsc.org A patented synthesis for an analogue of the target compound also utilizes water as the reaction medium, indicating its suitability for this class of molecules. google.com

Table 2: Green Chemistry Approaches to Sulfone Synthesis

| Approach | Method/Reagent | Key Advantage | Citations |

|---|---|---|---|

| Sustainable Catalysis | MWW-type titanosilicate zeolite | Use of H₂O₂ as a clean oxidant under solvent-free conditions. | researchgate.net |

| Aqueous Media | Oxone in water | Avoids organic solvents; catalyst-free. | rsc.org |

| Solvent-Free | Microwave irradiation with ZrO₂/S₂O₈²⁻ | Fast, high-yielding, and avoids solvent waste. | researchgate.net |

Asymmetric Synthesis Approaches for Chiral Sulfonyl-Containing Analogues

The generation of chiral molecules containing a sulfonyl group is a significant area of research in organic synthesis, driven by the prevalence of such motifs in pharmaceuticals and other biologically active compounds. While the direct asymmetric synthesis of "Propionic acid, 3,3'-sulfonyldi-" has not been extensively documented, several advanced methodologies for the synthesis of its chiral analogues, particularly those with C2-symmetry or chiral centers adjacent to a sulfonyl group, provide a clear roadmap for accessing these valuable compounds. These strategies primarily revolve around the use of chiral catalysts and auxiliaries to control the stereochemical outcome of key bond-forming reactions.

A prominent strategy for creating chiral, C2-symmetric molecules analogous to the target compound involves the stereoselective synthesis of C2-symmetric bis-sulfoxides. These can, in principle, be oxidized to the corresponding sulfones. A notable example is the synthesis of 1,3- and 1,5-bis-sulfoxides guided by the Horeau Principle, which utilizes a chiral auxiliary to direct the stereochemistry of the product. acs.org

The synthesis of C2-symmetric 1,3-bis(sulfinyl)propanes, for instance, commences with propane-1,3-dithiol, which is converted to the corresponding 1,3-bis(sulfinyl)propane dichloride. This dichloride is then reacted with a chiral auxiliary, such as diacetone-D-glucose (DAG), to form a mixture of diastereomeric bis-sulfinate esters. These diastereomers can be separated by chromatography. Subsequent treatment of the desired diastereomerically pure bis-sulfinate ester with Grignard reagents (e.g., alkyl or aryl Grignard) leads to the formation of C2-symmetric bis-sulfoxides with high enantiomeric purity. acs.org This methodology offers a powerful tool for establishing the C2-symmetric core, which could be adapted for the synthesis of chiral "Propionic acid, 3,3'-sulfonyldi-" analogues.

Another powerful approach for the asymmetric synthesis of chiral sulfonyl compounds is through the conjugate addition to vinyl sulfones, a reaction that can be catalyzed by chiral organocatalysts. publish.csiro.au This method is particularly relevant for constructing the β-chiral sulfonyl propionic acid skeleton.

In a typical reaction, a vinyl sulfone is reacted with a nucleophile in the presence of a chiral amine catalyst. The catalyst forms a chiral enamine intermediate with the nucleophile, which then attacks the vinyl sulfone in a stereocontrolled manner. This approach has been successfully employed for the asymmetric Michael addition of aldehydes to vinyl sulfones, leading to products with high enantioselectivity. researchgate.net To construct a chiral analogue of "Propionic acid, 3,3'-sulfonyldi-", a double Michael addition of a suitable carboxylate-equivalent nucleophile to divinyl sulfone, mediated by a chiral catalyst, could be envisioned. While the direct asymmetric double Michael addition to divinyl sulfone remains a synthetic challenge, the stepwise conjugate addition to different vinyl sulfone precursors represents a viable strategy.

The following table summarizes representative chiral catalysts and their performance in the asymmetric conjugate addition to vinyl sulfones, a key reaction type for synthesizing chiral analogues of "Propionic acid, 3,3'-sulfonyldi-".

| Catalyst Type | Nucleophile | Acceptor | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Primary Amine | Aldehyde | Vinyl Sulfone | Chiral β-Sulfonyl Aldehyde | Good to Excellent | researchgate.net |

| Cinchona Alkaloid Derivative | α-Cyanoacetate | Vinyl Sulfone | Chiral β-Sulfonyl Cyanoacetate | Excellent | publish.csiro.au |

| Chiral Diamine | Thiol | Vinyl Ketone | Chiral β-Sulfido Ketone | Good to Excellent | organic-chemistry.org |

Detailed research findings have demonstrated the efficacy of various chiral catalysts in promoting the enantioselective conjugate addition to activated alkenes, including vinyl sulfones. For instance, novel bifunctional organic catalysts derived from L-threonine, containing both a primary amine and a sulfonamide group, have been shown to effectively catalyze the asymmetric conjugate addition of α,α-disubstituted aldehydes to 1,1-bis(benzenesulfonyl)ethylene, yielding adducts with quaternary stereogenic centers in high yield and good enantioselectivity. publish.csiro.au Similarly, chiral primary-tertiary diamines derived from L-phenylalanine are effective organocatalysts for the sulfa-Michael addition of thiols to α-substituted vinyl ketones, affording the corresponding chiral β-sulfido ketones with high enantioselectivity. organic-chemistry.org These methodologies underscore the potential of organocatalysis in creating chiral centers adjacent to a sulfur-containing moiety, a key structural feature of the target compound's analogues.

Furthermore, the development of methods for the synthesis of chiral sulfones where the sulfone group is directly connected to the chiral center offers additional pathways. rsc.orgnih.gov These methods include nucleophilic substitution, hydrosulfonation, and cross-coupling reactions, among others, often employing chiral transition metal complexes or organocatalysts. rsc.orgnih.gov While these approaches typically generate a single stereocenter, they could be adapted in a sequential manner to build the desired C2-symmetric structure of chiral "Propionic acid, 3,3'-sulfonyldi-" analogues.

Theoretical and Computational Chemistry of Propionic Acid, 3,3 Sulfonyldi

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement of molecules. For Propionic acid, 3,3'-sulfonyldi-, these calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, which collectively define its molecular conformation.

Based on studies of analogous short-chain dicarboxylic acids and sulfonyl-containing organic molecules, the geometry around the sulfur atom in Propionic acid, 3,3'-sulfonyldi- is expected to be tetrahedral. The C-S-C bond angle would be influenced by the steric hindrance of the propionic acid chains. Computational studies on similar sulfonyl compounds suggest that this angle would be in the range of 104-106°. The S=O bond lengths are predicted to be relatively short, indicating a significant degree of double bond character, while the C-S bonds would be longer, reflecting their single bond nature.

Table 1: Predicted Geometrical Parameters for Propionic acid, 3,3'-sulfonyldi- based on Analogous Compounds

| Parameter | Predicted Value Range | Basis of Prediction |

| C-S-C Bond Angle | 104 - 106° | DFT calculations on sulfonyl alkanes |

| O=S=O Bond Angle | ~118 - 120° | DFT calculations on sulfonyl compounds |

| C-S Bond Length | ~1.80 - 1.85 Å | Studies on sulfonyl alkanes. researchgate.net |

| S=O Bond Length | ~1.43 - 1.47 Å | Studies on sulfonyl compounds |

| C-C Bond Length | ~1.52 - 1.54 Å | General values for sp3-sp3 carbon bonds. libretexts.org |

| C=O Bond Length | ~1.20 - 1.22 Å | DFT calculations on carboxylic acids |

| O-H Bond Length | ~0.96 - 0.98 Å | General values for carboxylic acids |

This table presents predicted values based on computational studies of structurally similar molecules and general chemical principles.

Molecular Dynamics Simulations for Elucidating Intermolecular Interactions and Self-Assembly Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules and their interactions over time. For Propionic acid, 3,3'-sulfonyldi-, MD simulations can provide critical insights into how these molecules interact with each other and with solvent molecules, leading to self-assembly into larger, ordered structures.

Studies on dicarboxylic acids in aqueous solutions have demonstrated their tendency to form aggregates and self-assemble. umd.eduresearchgate.net The driving forces for this behavior are a combination of hydrogen bonding between the carboxylic acid groups and hydrophobic interactions between the alkyl chains. In the case of Propionic acid, 3,3'-sulfonyldi-, the two carboxylic acid functionalities at either end of the molecule are capable of forming strong hydrogen bonds, leading to the formation of dimers and larger oligomers. The central sulfonyl group, with its polar S=O bonds, can also participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

MD simulations of dicarboxylic acids at interfaces, such as the air-water or oil-water interface, have shown that these molecules can form organized monolayers. researchgate.net The carboxylic acid groups tend to orient towards the polar phase (water), while the hydrocarbon backbone aligns at the interface. It is expected that Propionic acid, 3,3'-sulfonyldi- would exhibit similar behavior, potentially forming well-defined interfacial structures. The presence of the sulfonyl group could influence the packing and orientation of the molecules at the interface. The aggregation of bent-core molecules, which share some structural similarities, has been shown to be significantly affected by the presence of a water surface, leading to the formation of stable complexes. nih.gov

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for the experimental characterization of molecules.

Predicted ¹H and ¹³C NMR Spectra: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For Propionic acid, 3,3'-sulfonyldi-, the protons and carbons of the propionic acid chains would exhibit characteristic signals. The protons on the carbons alpha to the carboxylic acid groups would be deshielded and appear at a higher chemical shift compared to the protons on the carbons beta to the carboxylic acid. Similarly, the carboxyl carbons would have a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 170-180 ppm. The chemical shifts of the carbons and protons adjacent to the sulfonyl group would also be influenced by its electron-withdrawing nature. The symmetry of the molecule would lead to a simpler spectrum than for an asymmetric analogue. bartleby.com

Predicted IR Spectrum: Infrared spectroscopy provides information about the vibrational modes of a molecule. For Propionic acid, 3,3'-sulfonyldi-, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the C=O and O-H groups of the carboxylic acid moieties, as well as the S=O bonds of the sulfonyl group. The O-H stretch will likely appear as a broad band in the region of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids. The C=O stretch is expected around 1700-1725 cm⁻¹. The sulfonyl group will exhibit two characteristic strong stretching bands, a symmetric stretch and an asymmetric stretch, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.netacdlabs.com

Table 2: Predicted Characteristic Spectroscopic Data for Propionic acid, 3,3'-sulfonyldi-

| Spectroscopic Technique | Feature | Predicted Range | Basis of Prediction |

| ¹³C NMR | Carboxyl Carbon (C=O) | 170 - 180 ppm | General data for carboxylic acids. escholarship.org |

| ¹H NMR | Carboxyl Proton (-COOH) | 10 - 12 ppm | General data for carboxylic acids. bartleby.com |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | IR data for carboxylic acids |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | IR data for carboxylic acids |

| IR Spectroscopy | S=O Asymmetric Stretch | 1300 - 1350 cm⁻¹ | IR data for sulfonyl compounds. acdlabs.com |

| IR Spectroscopy | S=O Symmetric Stretch | 1120 - 1160 cm⁻¹ | IR data for sulfonyl compounds. acdlabs.com |

This table presents predicted values based on established spectroscopic correlations and computational studies of analogous functional groups.

Computational Design and Virtual Screening of Novel Derivatives

The computational tools used to understand the intrinsic properties of Propionic acid, 3,3'-sulfonyldi- can also be leveraged for the rational design and virtual screening of novel derivatives with tailored functionalities. By modifying the parent structure and computationally evaluating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing.

For example, the carboxylic acid groups can be replaced with other functional groups, known as bioisosteres, to modulate properties like acidity, solubility, and biological activity. nih.govnih.gov Virtual screening of libraries of dicarboxylic acid isosteres could identify derivatives of Propionic acid, 3,3'-sulfonyldi- with improved characteristics for specific applications.

Furthermore, computational methods can be used to design derivatives with enhanced self-assembly properties. By systematically varying the length of the alkyl chains or introducing other interacting functional groups, it is possible to tune the intermolecular forces and thereby control the formation of supramolecular structures. Virtual screening campaigns have been successfully employed to identify novel dicarboxylic acid derivatives with specific binding affinities for biological targets, highlighting the potential of these methods in drug discovery and materials science.

Advanced Spectroscopic and Structural Characterization Methodologies for Propionic Acid, 3,3 Sulfonyldi

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of "Propionic acid, 3,3'-sulfonyldi-." Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, enabling the unambiguous assignment of the molecular framework.

In a typical ¹H NMR spectrum, the protons of the two equivalent ethyl groups would exhibit distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonyl group are expected to appear as a triplet, shifted downfield due to the electron-withdrawing nature of the SO₂ group. The other methylene protons (-CH₂-), situated alpha to the carboxylic acid groups, would also present as a triplet, with their chemical shift influenced by the adjacent carbonyl functionality. The acidic protons of the carboxylic acid groups (-COOH) would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the different carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at the lowest field, typically in the range of 170-180 ppm. The methylene carbons adjacent to the sulfonyl group and the carboxylic acid group would have characteristic chemical shifts, providing further confirmation of the connectivity.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Propionic acid, 3,3'-sulfonyldi-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-SO₂- | 3.0 - 3.5 | Triplet |

| -CH₂-COOH | 2.5 - 3.0 | Triplet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach to probe the functional groups and conformational aspects of "Propionic acid, 3,3'-sulfonyldi-."

The IR spectrum is particularly sensitive to polar functional groups. Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid groups, typically observed in the region of 3300-2500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carboxylic acid dimer is expected around 1700 cm⁻¹. The presence of the sulfonyl group would be confirmed by two strong stretching vibrations, an asymmetric SO₂ stretch (νₐₛ(SO₂)) and a symmetric SO₂ stretch (νₛ(SO₂)), typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman spectroscopy, being more sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The S-C stretching vibrations and the C-C backbone vibrations would be readily observable in the Raman spectrum. Conformational studies can be performed by analyzing the changes in the vibrational spectra under different conditions, such as temperature or solvent polarity, which can provide insights into the rotational isomers present in the sample.

Table 2: Characteristic Vibrational Frequencies for Propionic acid, 3,3'-sulfonyldi-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | IR |

| Carboxylic Acid | C=O stretch | ~1700 (strong, sharp) | IR |

| Sulfonyl | Asymmetric SO₂ stretch | 1350-1300 (strong) | IR |

| Sulfonyl | Symmetric SO₂ stretch | 1160-1120 (strong) | IR, Raman |

| Alkyl Chain | C-H stretch | 3000-2850 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of "Propionic acid, 3,3'-sulfonyldi-." Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) can provide mass accuracy in the sub-ppm range. This allows for the confident confirmation of the molecular formula, C₆H₁₀O₆S.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be conducted to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation pathways for "Propionic acid, 3,3'-sulfonyldi-" might include the loss of water (H₂O) from the carboxylic acid groups, decarboxylation (loss of CO₂), and cleavage of the C-S bonds, leading to the formation of characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Expected HRMS Data for Propionic acid, 3,3'-sulfonyldi-

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₀O₆S |

| Exact Mass | 210.0249 |

| [M+H]⁺ | 211.0327 |

| [M+Na]⁺ | 233.0146 |

X-ray Crystallography and Powder Diffraction Studies for Solid-State Structural Determination

To understand the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the definitive technique. Single-crystal X-ray diffraction can provide a detailed molecular structure, including bond lengths, bond angles, and torsional angles. This would reveal the conformation of the propionic acid chains relative to the central sulfonyl group and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often form dimeric structures in the solid state.

Chemical Reactivity and Functionalization Studies of Propionic Acid, 3,3 Sulfonyldi

Esterification Pathways for Diverse Propionic acid, 3,3'-sulfonyldi- Diesters (e.g., Dibutyl, Diethyl Esters)

The presence of two carboxylic acid groups allows for the formation of a variety of diesters through esterification reactions. The synthesis of diesters such as dibutyl and diethyl 3,3'-sulfonyldipropionate is a key functionalization pathway for this molecule.

The general reaction for the esterification of Propionic acid, 3,3'-sulfonyldi- with an alcohol (ROH) to form a diester is as follows:

HOOC-CH₂-CH₂-SO₂-CH₂-CH₂-COOH + 2 ROH ⇌ ROOC-CH₂-CH₂-SO₂-CH₂-CH₂-COOR + 2 H₂O

Commonly, this reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol can help to drive the equilibrium towards the formation of the ester product.

Kinetic and Thermodynamic Studies of Esterification Processes

Several factors influence the rate of esterification, including temperature, catalyst concentration, and the molar ratio of reactants. An increase in temperature generally leads to an increase in the reaction rate constant, following the Arrhenius equation. Similarly, higher catalyst concentrations accelerate the reaction.

Thermodynamically, esterification is a reversible and typically slightly exothermic process. The equilibrium constant (K) for the reaction is a key parameter, and its value is influenced by the structure of the acid and the alcohol. For the esterification of propionic acid with 1-butanol, the heat of reaction has been reported to be endothermic, which is somewhat atypical for esterification reactions and may be influenced by the specific catalyst and reaction conditions used. nih.gov

Table 1: General Thermodynamic Parameters for Carboxylic Acid Esterification

| Thermodynamic Parameter | Typical Value Range | Significance |

| Enthalpy of Reaction (ΔH°) | -20 to +10 kJ/mol | Indicates whether the reaction releases or absorbs heat. |

| Entropy of Reaction (ΔS°) | -80 to -40 J/(mol·K) | Reflects the change in disorder of the system. |

| Gibbs Free Energy (ΔG°) | Small and positive | Determines the position of equilibrium. |

Note: These are general values for carboxylic acid esterification and may vary for Propionic acid, 3,3'-sulfonyldi-.

Synthesis and Characterization of Polymeric Esters and Oligomers

Propionic acid, 3,3'-sulfonyldi- can be used as a monomer in the synthesis of polyesters and oligomers through polycondensation reactions with diols. The resulting polymers contain a sulfonyl group in the backbone, which can impart unique properties to the material.

The polycondensation reaction can be represented as:

n HOOC-CH₂-CH₂-SO₂-CH₂-CH₂-COOH + n HO-R-OH → [-OC-CH₂-CH₂-SO₂-CH₂-CH₂-COO-R-O-]n + 2n H₂O

A variety of diols can be used, leading to a range of polyesters with different properties. The reaction is typically carried out at elevated temperatures under vacuum to facilitate the removal of water and drive the polymerization to completion. Catalysts such as antimony(III) oxide or tin-based compounds are often employed.

The resulting sulfonyl-containing polyesters can be characterized by various techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the repeating unit.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester and sulfonyl functional groups.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

Amidation Reactions Leading to Novel Sulfonyldipropionamide Derivatives

The carboxylic acid groups of Propionic acid, 3,3'-sulfonyldi- can be converted to amides through reaction with primary or secondary amines. This leads to the formation of N,N'-disubstituted-3,3'-sulfonyldipropionamides.

The general amidation reaction is as follows:

HOOC-CH₂-CH₂-SO₂-CH₂-CH₂-COOH + 2 R'R''NH → R'R''N-CO-CH₂-CH₂-SO₂-CH₂-CH₂-CO-NR'R'' + 2 H₂O

Direct amidation of carboxylic acids with amines requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine at milder conditions. Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides.

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. A patent for the synthesis of 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide (B58015) ester) suggests a similar approach can be used for related compounds.

The resulting sulfonyldipropionamide derivatives are novel compounds with potential applications in various fields, including as intermediates in organic synthesis and as potential bioactive molecules.

Reactivity of the Sulfonyl Group: Reduction, Oxidation, and Substitution Investigations

The sulfonyl group in Propionic acid, 3,3'-sulfonyldi- is a key functional group that can undergo various transformations.

Reduction: The sulfonyl group is generally resistant to reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced to the corresponding sulfide (B99878). Milder reducing agents may not be effective.

Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), and therefore, the sulfonyl group itself cannot be further oxidized. However, the presence of the electron-withdrawing sulfonyl group can influence the oxidation of other parts of the molecule.

Substitution: Nucleophilic substitution at the sulfur atom of a sulfonyl group is generally difficult due to the high oxidation state and steric hindrance. However, in certain activated systems, such as sulfonyl chlorides, substitution reactions can occur. For dialkyl sulfones like Propionic acid, 3,3'-sulfonyldi-, direct substitution at the sulfur atom is not a common reaction pathway.

Exploration of Functionalization at the α- and β-Carbons of the Propionic Acid Moieties

The carbon atoms at the α- and β-positions relative to the carboxylic acid groups in Propionic acid, 3,3'-sulfonyldi- offer opportunities for further functionalization.

α-Carbon Functionalization: The α-protons of the ester derivatives of Propionic acid, 3,3'-sulfonyldi- can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This is a common strategy for the α-functionalization of esters.

β-Carbon Functionalization: The β-protons are adjacent to the electron-withdrawing sulfonyl group, which can increase their acidity, making them susceptible to deprotonation under certain conditions. Functionalization at the β-position could potentially be achieved through reactions involving the formation of a carbanion at this position, followed by reaction with an electrophile. However, this is generally less common than α-functionalization of the corresponding esters.

Another potential route for β-functionalization is through Michael addition reactions. If the molecule can be converted to an α,β-unsaturated system, the β-carbon becomes an electrophilic site for the addition of nucleophiles.

Applications of Propionic Acid, 3,3 Sulfonyldi and Its Derivatives in Advanced Materials Science

Research into its Role as a Cross-linking Agent or Polymer Additive

Beyond its role as a monomer in linear polymer chains, Propionic acid, 3,3'-sulfonyldi- and its derivatives can also be explored for their potential as cross-linking agents or polymer additives.

As a dicarboxylic acid, it can theoretically react with polymers containing functional groups such as hydroxyl or amine groups to form cross-linked networks. This would increase the molecular weight and create a more rigid, three-dimensional structure, thereby enhancing properties like solvent resistance and dimensional stability. While specific studies on Propionic acid, 3,3'-sulfonyldi- as a primary cross-linking agent are not widely reported, the principle is well-established in polymer chemistry. frontiersin.org

Furthermore, the incorporation of sulfonyldi- structures as additives could potentially improve the thermal stability and flame retardancy of other polymers.

Development of Functional Resins and Coatings incorporating Sulfonyldi- Structures

The unique properties imparted by the sulfonyl group make Propionic acid, 3,3'-sulfonyldi- an interesting candidate for the development of functional resins and coatings. The enhanced thermal stability and potential for tailored degradability could be advantageous in various coating applications. For instance, coatings with improved heat resistance could be developed for demanding environments.

Bio-based Materials and Sustainable Plastics Research using Propionic acid, 3,3'-sulfonyldi- Derivatives

The drive towards a circular economy and the development of sustainable plastics has spurred research into bio-based polymers. google.com While Propionic acid, 3,3'-sulfonyldi- itself is typically derived from petrochemical sources, its derivatives, particularly those based on its thioether analogue, 3,3'-thiodipropionic acid, can be combined with bio-based diols to create partially or fully bio-based polyesters. bohrium.comacs.org

Environmental Fate and Degradation Mechanisms of Propionic Acid, 3,3 Sulfonyldi

Biodegradation Pathways and Microbial Metabolism Studies

Biodegradation is a key process governing the environmental persistence of organic compounds. The microbial-mediated breakdown of Propionic acid, 3,3'-sulfonyldi- involves complex enzymatic activities leading to the cleavage of its carbon-sulfur bonds and the subsequent metabolism of the resulting fragments.

While specific microbial consortia responsible for the degradation of Propionic acid, 3,3'-sulfonyldi- have not been extensively documented, studies on analogous organosulfur compounds provide significant insights. The biodegradation of sulfonates, which are structurally related to sulfones, is known to be carried out by a diverse range of bacteria. nih.gov These microorganisms utilize the compound as a source of carbon, sulfur, and energy. nih.gov

The enzymatic cleavage of the carbon-sulfur bond in sulfonates is a critical step in their degradation and can be catalyzed by various enzymes, including monooxygenases and glycyl radical enzymes. nih.govoup.com For instance, the degradation of linear alkylbenzene sulfonates (LAS) involves monooxygenases that hydroxylate the alkyl chain, initiating the breakdown process. nih.gov It is plausible that similar enzymatic systems are involved in the degradation of Propionic acid, 3,3'-sulfonyldi-.

Bacteria capable of cleaving aliphatic carbon-sulfur bonds have been isolated and shown to employ different metabolic strategies. nih.gov These include:

Terminal oxidation of alkyl chains followed by β-oxidation. nih.gov

Sulfur-specific oxidation and carbon-sulfur bond cleavage. nih.gov

These pathways suggest that microbial consortia in soil and aquatic environments likely possess the enzymatic machinery to degrade Propionic acid, 3,3'-sulfonyldi-.

| Potential Enzymatic Systems in the Biodegradation of Propionic acid, 3,3'-sulfonyldi- | Function | Evidence from Related Compounds |

| Monooxygenases | Initial hydroxylation of the propionic acid chains. | Implicated in the degradation of linear alkylbenzene sulfonates (LAS). nih.gov |

| Glycyl Radical Enzymes | Cleavage of the C-S bond under anaerobic conditions. | Involved in the degradation of various sulfonates in anaerobic bacteria. nih.gov |

| Desulfonating Enzymes | Removal of the sulfonyl group. | General class of enzymes responsible for cleaving C-S bonds in organosulfur compounds. |

Kinetic models are essential for predicting the rate and extent of biodegradation in various environmental compartments. While specific kinetic data for Propionic acid, 3,3'-sulfonyldi- are scarce, general biodegradation kinetic models can be applied. The biodegradation of surfactants like LAS has been shown to follow logistic models, with calculated half-lives in seawater. nih.gov

The rate of biodegradation is influenced by several factors, including:

Microbial population density and adaptation: A lag phase is often observed before degradation commences, indicating the time required for the microbial population to acclimate and produce the necessary enzymes.

Nutrient availability: The presence of other carbon and energy sources can influence the rate of co-metabolism.

Environmental conditions: Temperature, pH, and oxygen availability play a crucial role in microbial activity and, consequently, in the degradation kinetics.

Studies on the biodegradation kinetics of LAS in sludge-amended soils have shown that mineralization rates can be significant, with half-lives for the benzene (B151609) ring ranging from 18 to 26 days. nih.gov It is anticipated that the aliphatic nature of Propionic acid, 3,3'-sulfonyldi- might lead to different, potentially faster, degradation kinetics compared to aromatic sulfonates.

| Factors Influencing Biodegradation Kinetics | Effect on Propionic acid, 3,3'-sulfonyldi- Degradation |

| Microbial Adaptation | An initial lag phase may be observed, followed by an accelerated degradation rate. |

| Co-metabolism | The presence of readily available carbon sources may either enhance or inhibit degradation. |

| Temperature | Lower temperatures generally lead to slower degradation rates. |

| pH | Optimal pH ranges exist for microbial enzymatic activity. |

| Oxygen Availability | Aerobic pathways are generally faster, but anaerobic degradation is also possible. |

Identification and Characterization of Environmental Transformation Products

The degradation of Propionic acid, 3,3'-sulfonyldi-, whether through biotic or abiotic pathways, will result in the formation of various transformation products. Identifying and characterizing these products is essential for a comprehensive environmental risk assessment.

Based on the known degradation pathways of related organosulfur compounds, the following transformation products of Propionic acid, 3,3'-sulfonyldi- can be anticipated:

Biodegradation:

Initial enzymatic attack could lead to the formation of hydroxylated propionic acid derivatives.

Cleavage of the C-S bond would likely yield 3-sulfinopropionic acid and subsequently propionic acid and sulfite . The sulfite would then be oxidized to sulfate .

Further metabolism of propionic acid would lead to its complete mineralization.

Abiotic Degradation:

Hydrolysis: If it occurs, would likely result in the formation of 3-hydroxypropionic acid and sulfurous acid .

Photolysis and Advanced Oxidation: These processes are likely to generate a complex mixture of smaller, more oxidized organic molecules, and ultimately lead to mineralization.

The thermal degradation of some sulfones has been shown to produce SO2 and various hydrocarbon products. mdpi.comresearchgate.net While not directly applicable to environmental conditions, this indicates the potential for the cleavage of the C-S bond and the release of sulfur dioxide.

| Potential Transformation Product | Formation Pathway | Environmental Significance |

| 3-Sulfinopropionic acid | Biodegradation | Intermediate in the breakdown of the sulfonyl group. |

| Propionic acid | Biodegradation | A readily biodegradable fatty acid. |

| Sulfite/Sulfate | Biodegradation | Common inorganic sulfur species. |

| 3-Hydroxypropionic acid | Abiotic (Hydrolysis) | A potential hydrolysis product. |

| Smaller organic acids | Abiotic (Photolysis/AOPs) | Intermediates on the pathway to mineralization. |

Mechanistic Ecotoxicological Assessment of Parent Compound and Degradation Products

The ecotoxicological assessment of Propionic acid, 3,3'-sulfonyldi- and its degradation products is necessary to understand its potential impact on aquatic and terrestrial ecosystems. While specific toxicological data for this compound are limited, information on related aliphatic compounds can provide some initial insights.

The toxicity of aliphatic compounds to aquatic organisms, such as the bacterium Vibrio fischeri, has been modeled using Quantitative Structure-Activity Relationships (QSAR). nih.gov These models often correlate toxicity with the compound's hydrophobicity (log P) and electrophilicity. nih.gov Given the structure of Propionic acid, 3,3'-sulfonyldi-, with its polar sulfonyl and carboxyl groups, its hydrophobicity is expected to be relatively low, which might suggest a lower potential for bioaccumulation and baseline toxicity.

However, the parent compound or its transformation products could exhibit specific modes of toxic action. For instance, some organosulfur compounds are known to have toxic effects. nih.gov The oxidative metabolite of sulfur mustard, divinyl sulfone, has been shown to be more toxic than the parent compound. nih.gov

The potential degradation products, such as propionic acid, are generally considered to be of low toxicity and are readily metabolized by many organisms. Inorganic sulfate is also of low concern. However, intermediate products formed during degradation could potentially have different toxicological profiles. A comprehensive ecotoxicological assessment would require experimental testing on a range of organisms representing different trophic levels.

| Compound | Predicted Ecotoxicological Concern | Basis for Prediction |

| Propionic acid, 3,3'-sulfonyldi- | Low to moderate, further data needed. | Low predicted hydrophobicity; potential for specific toxicity needs investigation. |

| 3-Sulfinopropionic acid | Likely low, but data is lacking. | Intermediate in a detoxification pathway. |

| Propionic acid | Low. | Readily biodegradable and a natural metabolite. |

| Sulfate | Low. | A common, essential inorganic ion. |

Advanced Analytical Methodologies for Research Oriented Detection and Quantification

High-Performance Chromatographic Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Multi-Component Systems

High-performance chromatographic techniques coupled with mass spectrometry are powerful tools for the analysis of dicarboxylic acids, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of dicarboxylic acids like "Propionic acid, 3,3'-sulfonyldi-" necessitate a derivatization step to convert them into more volatile and less polar derivatives. lmaleidykla.lt This process not only improves chromatographic behavior but also enhances detection sensitivity. lmaleidykla.lt

Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This method is often preferred for its high efficiency and the direct injectability of the derivatives into the GC system. researchgate.net Optimized conditions for the derivatization of C3–C9 dicarboxylic acids using BSTFA have been found to be a reaction temperature of 70°C for 90 minutes. nih.gov

Esterification: This involves converting the carboxylic acid groups into esters, for example, by using BF3/alcohol reagents. nih.gov Butyl esters are often favored over methyl esters as they are less volatile. researchgate.net

A comparison of silylation and esterification for the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols showed that both methods are suitable, providing low detection limits (≤ 4 ng m⁻³) and good reproducibility (RSD% ≤ 15%). nih.gov However, under limiting conditions, BSTFA derivatization has been shown to provide lower detection limits (≤ 2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a highly sensitive and selective method for the direct analysis of dicarboxylic acids without the need for derivatization. researchgate.net This technique is particularly advantageous for analyzing polar and thermally labile compounds.

Key aspects of LC-MS/MS analysis include:

Separation Modes: Reversed-phase, anion-exchange, and mixed-mode chromatography are commonly employed. lcms.cz Mixed-mode separations can offer greater resolution for organic acids compared to reversed-phase LC, with shorter run times than anion-exchange chromatography. lcms.cz

Detection: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of deprotonated molecular ions of the dicarboxylic acids. researchgate.net

Sensitivity: LC-MS/MS can achieve very low limits of detection, often in the picogram range for many dicarboxylic acids. nih.gov For instance, a method for the quantification of several dicarboxylic acids in soil and root-related samples reported procedural detection limits as low as 1 nM for citric acid and 10 nM for malic and malonic acids. nih.gov

The combination of ion chromatography with mass spectrometry (IC-MS) is another powerful approach that leverages the excellent separation capabilities of IC with the high sensitivity and selectivity of MS, enabling the detection of analytes at low concentrations even in complex matrices. metrohm.com

Interactive Table 1: Comparison of GC-MS and LC-MS/MS for Dicarboxylic Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Derivatization | Generally required (e.g., silylation, esterification) lmaleidykla.ltnih.gov | Generally not required researchgate.net |

| Compound Volatility | Requires volatile and thermally stable derivatives lmaleidykla.lt | Suitable for non-volatile and thermally labile compounds |

| Selectivity | High, based on mass-to-charge ratio of fragments | Very high, using selected reaction monitoring (SRM) researchgate.net |

| Sensitivity | High, with low detection limits (ng/m³ range for aerosols) nih.gov | Very high, with low detection limits (picogram to nanomolar range) nih.govnih.gov |

| Sample Throughput | Can be lower due to the derivatization step | Can be higher due to direct injection |

Capillary Electrophoresis and Ion Chromatography for Separation Science Applications

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of charged species like dicarboxylic acids. The separation is based on the differential migration of analytes in an electric field.

Key features of CE for dicarboxylic acid analysis include:

Rapid Separations: Dicarboxylic acids can be separated within minutes. nih.gov

High Efficiency: The technique provides good separation efficiency for homologous series of α,ω-dicarboxylic acids (C2-C10). nih.gov

Detection: Indirect UV detection is commonly used, with background electrolytes (BGEs) such as 2,6-pyridinedicarboxylic acid. nih.govnih.gov

Sample Preconcentration: For trace analysis, sample concentration techniques like solid-phase extraction (SPE) can be employed prior to CE analysis. nih.gov

Application: CE has been successfully applied to the analysis of dicarboxylic acids in atmospheric aerosol particles. nih.gov A method using an Agilent 7100 CE System with indirect UV detection at 380 nm has been used to quantify dicarboxylic acids. mdpi.com

Ion Chromatography (IC):

Ion chromatography with suppressed conductivity detection is a preferred method for the separation and sensitive detection of a wide variety of organic acids, including dicarboxylic acids. thermofisher.com This technique is particularly useful as it can separate organic acids from inorganic anions and minimize interferences from other sample components. thermofisher.comoiv.int

Advantages of IC for dicarboxylic acid analysis:

High Sensitivity: Suppressed conductivity detection allows for the sensitive measurement of ionized carboxylic acids. thermofisher.com

Reduced Interferences: IC can overcome interference issues from UV-absorbing components that can affect other methods. oiv.intlcms.cz

Versatility: Different types of IC columns, such as anion-exchange and ion-exclusion columns, can be used depending on the specific application and sample matrix. lcms.cz For example, the Dionex IonPac ICE-AS6 ion-exclusion column is designed for aliphatic organic acids in complex samples. lcms.cz

Method Optimization: Adjusting the eluent concentration and flow rate can help to minimize interferences from inorganic anions and the water dip. shimadzu.com

Interactive Table 2: Performance Characteristics of CE and IC for Dicarboxylic Acid Analysis

| Parameter | Capillary Electrophoresis (CE) | Ion Chromatography (IC) |

|---|---|---|

| Principle | Separation based on electrophoretic mobility nih.gov | Separation based on ion-exchange or ion-exclusion lcms.cz |

| Typical Analytes | Homologous series of dicarboxylic acids (C2-C10) nih.gov | Wide variety of organic and inorganic anions thermofisher.comoiv.int |

| Detection | Indirect UV detection nih.govnih.gov | Suppressed conductivity detection thermofisher.comshimadzu.com |

| Separation Time | Fast, often within minutes nih.gov | Can be longer depending on the gradient program |

| Resolution | High separation efficiency nih.gov | High resolution with appropriate columns lcms.cz |

| Detection Limits | mg/L range, can be improved with preconcentration nih.gov | High sensitivity, suitable for trace analysis thermofisher.com |

Development of Novel Biosensors and Electrochemical Detection Platforms for Research

The development of novel biosensors and electrochemical platforms offers promising avenues for the rapid and selective detection of dicarboxylic acids. rsc.org

Biosensors:

Biosensors for carboxylic acids often utilize enzymes that are inhibited by these compounds. For example, a flow-through amperometric biosensor based on the inhibition of sarcosine (B1681465) oxidase has been developed for the determination of carboxylic acids in wine. researchgate.net The degree of inhibition can be correlated to the concentration of the carboxylic acids. While specific biosensors for "Propionic acid, 3,3'-sulfonyldi-" are not yet reported, the principles of enzyme inhibition or specific molecular recognition could be applied to develop such sensors. researchgate.netresearchgate.net The recognition and detection of dicarboxylic acids are significant for various applications, including medical diagnosis and environmental monitoring. rsc.org

Electrochemical Detection:

Electrochemical methods provide an alternative for the sensitive detection of organic acids. While many carboxylic acids are not electrochemically active themselves, indirect detection methods have been developed. One such method involves the voltammetric reduction of quinone, where the reduction current is affected by the presence of eluted acids from an HPLC column. nih.govacs.org This HPLC-ED system has been successfully used to determine organic acids in wines without derivatization. nih.gov Pulsed electrochemical detection (PED) with a platinum electrode has also been used for the sensitive detection of aliphatic acids. acs.org

Another approach involves the use of ferrocene-containing receptors that can bind to carboxylic acids, leading to a shift in the ferrocene-centered redox potential, which can be measured electrochemically. rsc.org

Optimized Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Proper sample preparation is critical for accurate and reliable analysis of dicarboxylic acids, especially from complex matrices.

Sample Extraction:

Solid-Phase Extraction (SPE): This is a common technique for concentrating dicarboxylic acids from dilute solutions and removing interfering matrix components. nih.gov

Solvent Extraction: For solid samples like aerosols, extraction with organic solvents is employed. The choice of solvent can significantly impact the extraction efficiency. For instance, methanol (B129727) has been shown to be effective for extracting C3-C10 dicarboxylic acids from aerosol samples. nih.gov Sonication can be used to improve the extraction of acids from filter membranes. nih.gov

Derivatization for GC Analysis:

As mentioned in section 8.1, derivatization is a key step for GC analysis of dicarboxylic acids. The choice of derivatization reagent and reaction conditions must be optimized for the specific analytes and sample matrix.

Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a widely used silylating agent. nih.gov The reaction is typically carried out at elevated temperatures (e.g., 70°C) for a specific duration (e.g., 90 minutes) to ensure complete derivatization. nih.gov

Esterification: Acid-catalyzed esterification with alcohols like butanol is another common method. researchgate.net

The optimization of these sample preparation and derivatization steps is crucial for achieving the low detection limits and high reproducibility required for research-oriented analysis.

Emerging Research Areas and Interdisciplinary Investigations Involving Propionic Acid, 3,3 Sulfonyldi

Integration with Supramolecular Chemistry for Directed Self-Assembly and Nanomaterial Fabrication

The principles of supramolecular chemistry, which focus on non-covalent interactions to build complex, functional structures, are a fertile ground for exploring the potential of Propionic acid, 3,3'-sulfonyldi-. The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. rsc.org

The structure of Propionic acid, 3,3'-sulfonyldi- is particularly well-suited for directed self-assembly. The two carboxylic acid groups can form strong and directional hydrogen bonds, a common motif in creating tapes, sheets, or networks in supramolecular gels. mdpi.com The central sulfonyl group, being a strong hydrogen bond acceptor, further dictates the packing and dimensionality of the resulting assemblies. This is analogous to how other sulfonated molecules, like sulphanilic acid, have been shown to moderate and direct the formation of nanostructures such as nanosheets and nanotubes. patsnap.com

In the fabrication of nanomaterials, Propionic acid, 3,3'-sulfonyldi- can act as a molecular building block or a templating agent. The sulfonate groups in block copolymers, for instance, can induce the formation of micelles, which can serve as templates for creating solid nanoparticles. mdpi.com Similarly, the sulfonyl group in Propionic acid, 3,3'-sulfonyldi- can coordinate with metal ions or interact with surfaces, while the carboxylic acid arms provide solubility and further interaction sites. This makes it a candidate for use as a dispersant to prevent the aggregation of inorganic nanoparticles, a critical aspect in materials science for developing materials with unique properties. smolecule.com The self-assembly process can be influenced by external stimuli such as pH, which would alter the protonation state of the carboxylic acids, leading to responsive materials. nih.gov

Table 1: Potential Supramolecular Assemblies and Nanomaterials from Propionic acid, 3,3'-sulfonyldi-

| Assembly Type | Driving Interactions | Potential Application |

|---|---|---|

| Hydrogels | Hydrogen bonding (COOH---COOH, COOH---SO2) | Drug delivery, tissue engineering |

| Nanoparticle Stabilizer | SO2/COOH interaction with nanoparticle surface | Creating stable nanoparticle dispersions smolecule.com |

| Mesoporous Frameworks | Self-assembly and removal of template | Catalysis, separation |

| Responsive Micelles | pH-dependent hydrophobic/hydrophilic balance | Smart drug delivery systems nih.gov |

Exploration of its Potential as a Chemical Building Block in Scaffold-Based Drug Discovery and Chemical Biology

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be appended to create a library of compounds for biological screening. Propionic acid, 3,3'-sulfonyldi- presents itself as an attractive and novel scaffold. Its linear, flexible nature combined with multiple points for chemical modification (the two carboxylic acid groups) allows for the systematic exploration of chemical space.

Derivatives of propanoic acid have already shown promise as antimicrobial and anticancer agents. nih.govnih.govmdpi.com For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as potential anticancer candidates with antioxidant properties. mdpi.com This suggests that the propanoic acid motif is a "privileged" structure that can be used to build bioactive molecules. routledge.com

The Propionic acid, 3,3'-sulfonyldi- scaffold offers several advantages:

Bifunctionality : The two carboxylic acid groups can be functionalized with different moieties to create bifunctional molecules, which could simultaneously target two different biological sites.

Solubility : The polar sulfonyl and carboxyl groups can enhance the aqueous solubility of drug candidates, a crucial property for bioavailability.

Metabolic Stability : The sulfonyl group is generally resistant to metabolic degradation, which could lead to drug candidates with improved pharmacokinetic profiles.

Research in this area would involve synthesizing a library of amides, esters, or other derivatives of Propionic acid, 3,3'-sulfonyldi- and screening them for various biological activities, such as enzyme inhibition or receptor binding. The scaffold could be used to mimic or constrain the conformation of peptides or to present pharmacophores in a specific spatial arrangement. nih.gov

Table 2: Research Directions in Drug Discovery for Propionic acid, 3,3'-sulfonyldi-

| Research Area | Approach | Potential Therapeutic Target |

|---|---|---|

| Anticancer Agents | Synthesize amide derivatives and screen against cancer cell lines. | Kinases, proteases, cell cycle regulators mdpi.com |

| Antimicrobial Agents | Create ester and hydrazide derivatives to test against bacteria and fungi. | Bacterial cell wall synthesis, fungal enzymes nih.govnih.gov |

| Enzyme Inhibitors | Design derivatives that mimic the transition state of an enzyme-catalyzed reaction. | Proteases, metalloenzymes |

| Chemical Biology Probes | Attach fluorescent tags or affinity labels to the scaffold. | Visualizing biological processes, identifying protein targets |

Catalysis and Reaction Engineering Applications Utilizing Sulfonyldi-Structures

The compound could serve as a ligand in coordination chemistry and catalysis. The oxygen atoms of the sulfonyl and carboxylate groups can coordinate to metal centers, creating novel catalysts. The flexibility of the backbone could allow it to act as a bidentate or even tridentate ligand, influencing the stereochemistry and activity of the catalyst.

Furthermore, in biphasic catalysis, where the catalyst and the products are in different phases for easy separation, Propionic acid, 3,3'-sulfonyldi- could be used to create water-soluble catalysts. By attaching a catalytically active metal complex to the scaffold, the resulting catalyst would be soluble in an aqueous phase, while the organic products could be easily separated.

In reaction engineering, the compound could be used as a functional additive. For example, as a mobile phase additive in ion chromatography, it can improve the separation of analytes. smolecule.com This principle could be extended to its use in reaction media to control solubility, influence reaction rates, or assist in product purification.

Future Perspectives in Sustainable Chemical Production and Circular Economy Models

The future of the chemical industry lies in the adoption of sustainable practices and circular economy models, where waste is minimized and resources are reused. mdpi.com Propionic acid itself is a major industrial chemical, and more sustainable production routes, such as those based on the fermentation of biomass, are being actively researched. researchgate.netnih.gov

Propionic acid, 3,3'-sulfonyldi- can be situated within this green chemistry framework. Research has explored more sustainable, solvent-free methods for its synthesis, such as mechanochemical synthesis (ball milling) and microwave irradiation, which offer high atom economy and reduced waste (low E-factor). smolecule.com

Table 3: Comparison of Green Synthesis Methods for Propionic acid, 3,3'-sulfonyldi-

| Method | Yield (%) | Atom Economy (%) | E-Factor |

|---|---|---|---|

| Mechanochemical Synthesis | 72 | 92 | 1.8 |

| Microwave Irradiation | 65 | 88 | 2.1 |

| Solid-Acid Catalysis | 58 | 79 | 3.2 |

Data sourced from a 2023 study. smolecule.com

Looking forward, if Propionic acid, 3,3'-sulfonyldi- can be produced from bio-based propionic acid, it would significantly enhance its sustainability profile. Its potential applications in creating recyclable materials or as a biodegradable component in formulations align well with the principles of a circular economy. For instance, polymers or materials created through the self-assembly of this molecule could be designed to disassemble under specific conditions (like a change in pH), allowing for the recovery and reuse of the building blocks. This "design for disassembly" is a key concept in creating a circular materials economy.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,3'-dithiodipropionic acid, and how can they be experimentally determined?

- Answer : The compound (CAS 1119-62-6) has a melting point of 155–158°C, boiling point of 431.1°C at 760 mmHg, and solubility in water, ethanol, ethyl acetate, and benzene . To determine these properties experimentally:

- Melting point : Use differential scanning calorimetry (DSC) or a capillary tube method.

- Solubility : Perform gravimetric analysis by dissolving the compound in solvents at controlled temperatures.

- Thermal stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures. Reference databases like TRC Thermodynamic Tables (NIST) provide validated phase-change data .

Q. How can 3,3'-dithiodipropionic acid be synthesized, and what purification methods are recommended?

- Answer : The compound is synthesized via oxidative coupling of β-mercaptopropionic acid using oxidizing agents like hydrogen peroxide. Purification involves recrystallization from ethanol or ethyl acetate due to its high solubility in these solvents. Confirm purity via HPLC or NMR (e.g., ¹H NMR in D₂O to observe the –CH₂–S–S–CH₂– backbone) .

Q. What spectroscopic techniques are most effective for characterizing 3,3'-dithiodipropionic acid?

- Answer :

- FTIR : Identify the S–S stretch (~500 cm⁻¹) and carboxylic acid O–H/N–H stretches (2500–3300 cm⁻¹) .

- ¹³C NMR : Peaks at ~175 ppm (carboxylic carbons) and 30–40 ppm (CH₂ groups adjacent to S–S) confirm structure .

- Mass spectrometry (MS) : Use ESI-MS in negative ion mode to detect the molecular ion [M–H]⁻ at m/z 210.1 .

Advanced Research Questions

Q. How does 3,3'-dithiodipropionic acid participate in coordination chemistry, and what factors influence its complexation with metal ions?

- Answer : The compound acts as a bidentate ligand via its carboxylic groups and S–S moiety. For example, in Fe²⁺ complexes, stability constants (log β) increase in low-dielectric solvents (e.g., dioxane) due to enhanced electrostatic interactions between the metal ion and deprotonated carboxylate anions. Stability can be quantified via spectrophotometric titrations (UV-Vis) at varying pH and solvent compositions .

Q. What mechanistic insights explain the catalytic role of 3,3'-dithiodipropionic acid in esterification or condensation reactions?

- Answer : In formaldehyde condensation reactions (e.g., methacrylate synthesis), the S–S bond may act as a redox-active site, facilitating electron transfer. Experimental studies using Nb₂O₅/SiO₂ catalysts show that the carboxylic groups activate formaldehyde, while the disulfide stabilizes intermediates. Kinetic studies (e.g., Arrhenius plots) under varying pressures (20 atm) and temperatures (300°C) reveal rate-limiting steps .

Q. How can computational modeling (e.g., DFT) predict the reactivity of 3,3'-dithiodipropionic acid in radical-mediated processes?

- Answer : Density functional theory (DFT) calculations can model S–S bond dissociation energies (~60 kcal/mol) and predict radical formation pathways. Compare computed IR spectra with experimental data to validate intermediates. Studies on analogous disulfides (e.g., dilauryl thiodipropionate) show that electron-withdrawing substituents lower bond dissociation energy, enhancing radical scavenging activity .

Q. What are the challenges in analyzing trace impurities in 3,3'-dithiodipropionic acid, and how can they be addressed?

- Answer : Common impurities include β-mercaptopropionic acid (unreacted precursor) and oxidation byproducts (e.g., sulfonic acids). Use reversed-phase HPLC with a C18 column and UV detection at 210 nm. For quantification, calibrate with spiked standards and validate via LC-MS/MS .

Methodological Notes

- Safety : Handle 3,3'-dithiodipropionic acid in a fume hood due to potential respiratory irritation. Use PPE (gloves, goggles) and refer to SDS guidelines for storage (room temperature, dry environment) .

- Data Contradictions : Some sources report slight variations in melting points (e.g., 155–158°C vs. 160°C). Always cross-check with certified reference materials (e.g., NIST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.